Olmesartan D4 is a deuterated form of Olmesartan, which is an angiotensin II receptor blocker primarily used in the treatment of hypertension. The incorporation of deuterium in the molecular structure enhances its pharmacokinetic properties and stability, making it a valuable compound in both clinical and research settings.
Olmesartan D4 is synthesized from Olmesartan Medoxomil, which is a prodrug that is converted into Olmesartan in the body. The synthesis involves specific chemical modifications to introduce deuterium atoms at designated positions within the molecule.
Olmesartan D4 belongs to the class of compounds known as angiotensin II receptor antagonists. These compounds are utilized to manage high blood pressure and other cardiovascular conditions by blocking the action of angiotensin II, a potent vasoconstrictor.
The synthesis of Olmesartan D4 typically involves the following steps:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethyl sulfoxide, tetrahydrofuran), and purification techniques like liquid chromatography to isolate and purify Olmesartan D4 after synthesis. The yield and purity are often assessed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques.
The molecular formula for Olmesartan D4 is , indicating that four hydrogen atoms have been replaced by deuterium. The structural representation includes:
The key reactions involved in synthesizing Olmesartan D4 include:
The reactions are typically monitored using analytical techniques like HPLC and MS to ensure proper yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are optimized for maximum efficiency.
Olmesartan D4 functions similarly to its parent compound, Olmesartan, by blocking angiotensin II receptors (specifically AT1 receptors). This action leads to:
Pharmacokinetic studies indicate that deuterated compounds like Olmesartan D4 may exhibit altered metabolic pathways compared to their non-deuterated counterparts due to differences in hydrogen bonding and steric effects.
Olmesartan D4 serves several important roles in scientific research:
Molecular Architecture:Olmesartan D4 (chemical name: 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2,3,5,6-tetradeutero-2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylic acid) retains the core structure of olmesartan but features deuterium atoms at the ortho and meta positions of the terminal phenyl ring (biphenyl group). This modification minimally alters steric parameters but significantly impacts bond dissociation energies [4] [7] [8].
Key Identifiers:
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₂D₄N₆O₃ |
CAS Number | 1420880-41-6 (Olmesartan D4) |
1127298-55-8 (Olmesartan-d4 Medoxomil) | |
Exact Mass | 450.232 Da |
IUPAC Name | See chemical name above |
SMILES Notation | [2H]c1c([2H])c(c([2H])c([2H])c1...) |
Synthesis and Analytical Confirmation:Deuteration is achieved via catalytic H/D exchange under controlled conditions or de novo synthesis using deuterated precursors. The tetrazole ring and carboxylic acid group remain unchanged, ensuring AT1 receptor affinity. Characterization employs:
Table: Synthesis Pathways for Olmesartan D4
Method | Deuterated Precursor | Reaction Conditions | Yield |
---|---|---|---|
Catalytic Exchange | Olmesartan | Pd/C, D₂O, 80°C | 85–90% |
De Novo Synthesis | Tetradeuterobiphenyl bromide | Suzuki coupling, then hydrolysis | 70–75% |
Deuterium Kinetic Isotope Effect (DKIE):Deuterium forms stronger carbon bonds (C–D vs. C–H) due to lower zero-point vibrational energy. This increases the activation energy for bond cleavage, slowing metabolism at deuterated sites. The primary DKIE (kH/kD = 2–10) is most pronounced when bond breaking is rate-limiting, such as in oxidative metabolism [3] [6].
Metabolic Advantages in ARBs:Olmesartan undergoes CYP2C9-mediated oxidation at the biphenyl moiety. Deuterating this ring attenuates metabolism:
Table: Impact of Deuteration on Drug Properties
Parameter | Non-Deuterated Drug | Deuterated Analog | Effect |
---|---|---|---|
Metabolic Rate Constant | kH = High | kD = kH/2–5 | Slower clearance |
Plasma Half-Life | Standard (e.g., 12–15 hr) | Increased by 1.5–2× | Prolonged activity |
Bioactivation Pathways | Unmodified | Suppressed at deuterated sites | Reduced tox metabolite formation |
Strategic Applications:
Evolution of ARBs:Non-deuterated ARBs emerged from peptide analogs (e.g., saralasin) to non-peptide inhibitors like losartan (1995). Subsequent generations (olmesartan, 2002) improved efficacy and duration. Deuterated ARBs represent a third wave of innovation, addressing metabolic limitations of predecessors [10].
Rationale for Deuterating Olmesartan:Olmesartan’s susceptibility to oxidative metabolism made it ideal for deuteration. Olmesartan D4 and its prodrug Olmesartan-d4 Medoxomil (C₂₉H₂₆D₄N₆O₆, MW 562.612 g/mol) were synthesized to:
Regulatory and Research Context:
Table: Timeline of Key Deuterated Drug Milestones
Year | Event | Significance |
---|---|---|
2017 | FDA approval of deutetrabenazine | First deuterated drug; reduced dosing frequency |
2021 | Donafenib approval (deuterated sorafenib) | Improved PK profile in hepatocellular carcinoma |
2022 | Deucravacitinib approval | First de novo deuterated drug; enhanced selectivity |
Present | Olmesartan D4 in research phase | Proof-of-concept for ARB class optimization |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7